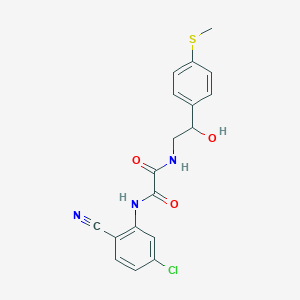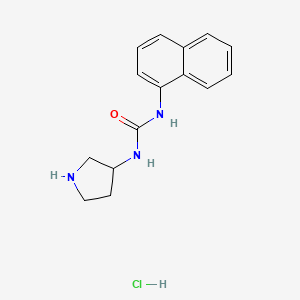
1-Naphthalen-1-yl-3-pyrrolidin-3-ylurea;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Naphthalen-1-yl-3-pyrrolidin-3-ylurea;hydrochloride” is a chemical compound with the CAS Number: 2402837-37-8 . It has a molecular weight of 291.78 . The compound is in the form of an oil and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H17N3O.ClH/c19-15(17-12-8-9-16-10-12)18-14-7-3-5-11-4-1-2-6-13(11)14;/h1-7,12,16H,8-10H2,(H2,17,18,19);1H . This indicates the presence of a naphthalene ring, a pyrrolidine ring, and a urea group in the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.78 . It is in the form of an oil and is stored at room temperature .Applications De Recherche Scientifique
Electropolymerization and Conductivity
- Poly[bis(pyrrol-2-yl)arylenes]: Research on conducting polymers derived from low oxidation potential monomers, including bis(pyrrol-2-yl) arylenes, has shown significant potential in the field of electropolymerization. These compounds exhibit low oxidation potentials and are stable in their conducting form (Sotzing et al., 1996).
Organocatalysis in Asymmetric Reactions
- New Organocatalysts: A derivative of 3-(pyrrolidin-2-ylmethylamino)naphthalen-2-ol has been identified as an effective organocatalyst for asymmetric Michael addition, showing good to high yield and excellent enantioselectivities. This is important for understanding catalytic mechanisms and for developing new catalysts (Cui Yan-fang, 2008).
Chemical Properties and Crystal Structures
- Naphthalene Derivatives: Studies on 6-Nicotinamido-2-naphthoic acid have explored its molecular structure and hydrogen bonding characteristics, which are crucial for understanding its chemical properties and potential applications (Yun-Sung Song & Soon W. Lee, 2012).
Environmental and Green Chemistry
- 1-Naphthol Synthesis and Degradation: Directed evolution of enzymes like toluene ortho-monooxygenase has been used to enhance the synthesis of 1-naphthol and the degradation of environmental contaminants like trichloroethylene. This approach is significant for environmental restoration and green chemistry applications (Canada et al., 2002).
Chemosensors and Metal Ion Detection
- Naphthoquinone-Based Chemosensors: Research on naphthoquinone derivatives has led to the development of chemosensors for transition metal ions. These compounds exhibit selectivity towards specific metal ions and are valuable in analytical chemistry (Gosavi-Mirkute et al., 2017).
Synthesis and Structural Analysis
- Organopalladium Complexes: Studies have shown that organopalladium complexes containing derivatives like (R)-(1-(dimethylamino)ethyl)naphthalene can be used for asymmetric hydrophosphination reactions. This research is relevant for the synthesis of complex organic compounds (Liu et al., 2009).
Proton Sponges and Hydrogen Bonding
- Naphthalene Proton Sponges: The study of 1,8-di(pyrrolydin-1-yl)naphthalene and related compounds has provided insights into the structural consequences of protonation on proton accepting properties and intramolecular hydrogen bonding. This is crucial for understanding basicity and hydrogen bonding in complex molecules (Ozeryanskii et al., 2008).
Safety and Hazards
The compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
1-naphthalen-1-yl-3-pyrrolidin-3-ylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.ClH/c19-15(17-12-8-9-16-10-12)18-14-7-3-5-11-4-1-2-6-13(11)14;/h1-7,12,16H,8-10H2,(H2,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDNEULNHCQJCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC(=O)NC2=CC=CC3=CC=CC=C32.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalen-1-yl-3-pyrrolidin-3-ylurea;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

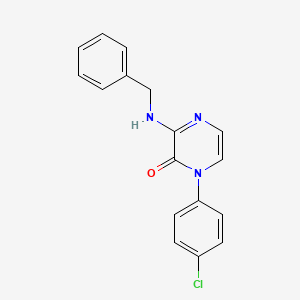
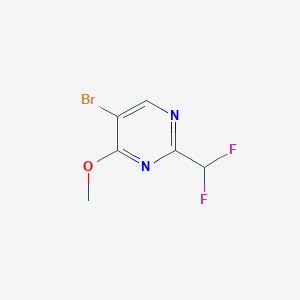
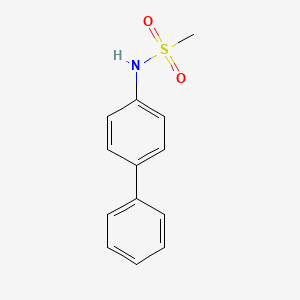
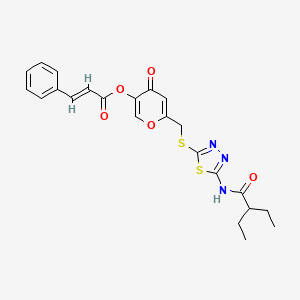


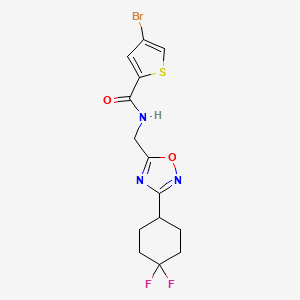
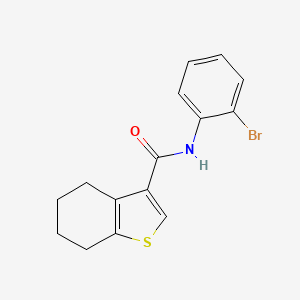
![N-(2,4-dimethylphenyl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2894073.png)
![4-pyridin-2-yl-N-[4-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2894074.png)
![2-(4-Ethoxyphenyl)-5-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2894075.png)
![ethyl 2-(4-(methylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2894076.png)
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2894079.png)
